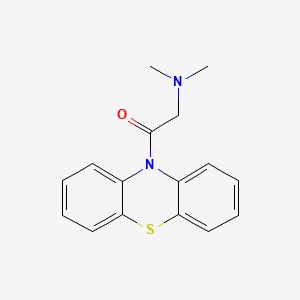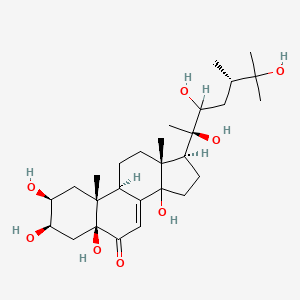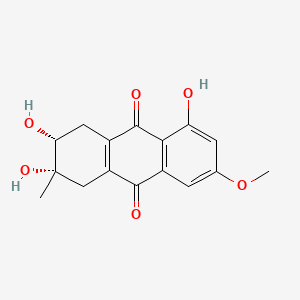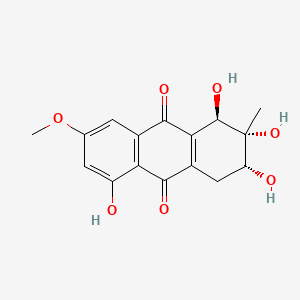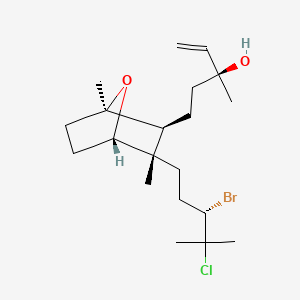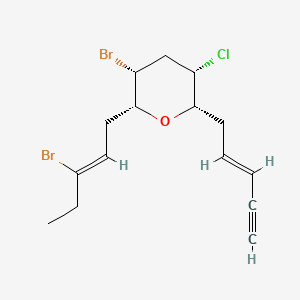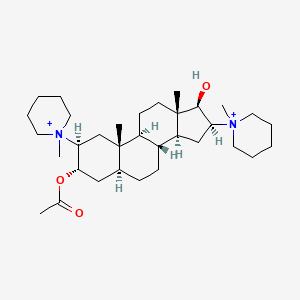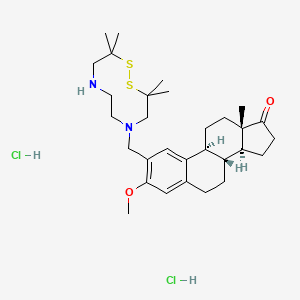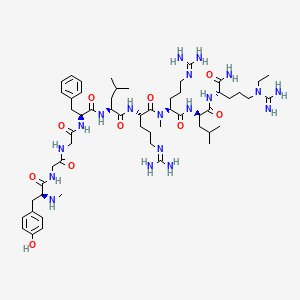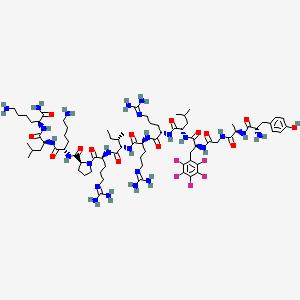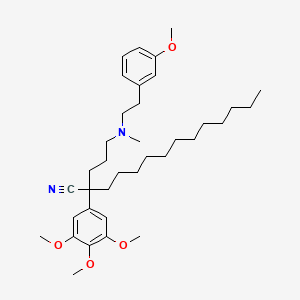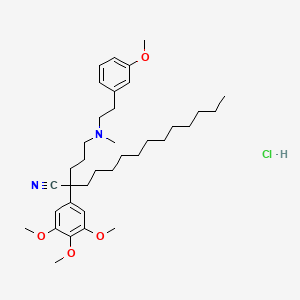
Darodipine
Overview
Description
Mechanism of Action
Target of Action
Darodipine is primarily a calcium channel blocker . It targets the L-type calcium channels , which play a crucial role in regulating the influx of calcium ions into cells .
Mode of Action
As a calcium channel blocker, this compound works by restricting the influx of calcium ions through the L-type channels . This action results in the relaxation of cardiac and smooth vascular muscles .
Biochemical Pathways
For instance, studies on rats have shown that this compound can affect brain serotonergic systems , leading to an increase in the 5-HIAA/5-HT ratio within various parts of the brain .
Pharmacokinetics
As a general characteristic of calcium channel blockers, they are usually well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The action of this compound leads to several effects at the molecular and cellular levels. Its primary effect is the relaxation of cardiac and smooth vascular muscles , which can help in conditions like hypertension and angina . Additionally, studies on animal models suggest that this compound may reduce neuronal cytoskeletal alterations during aging and in neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Darodipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This inhibition affects various calcium-dependent processes within the cell. This compound has been shown to interact with brain serotonergic systems, increasing the 5-HIAA/5-HT ratio within various parts of the brain . This interaction suggests that this compound may influence neurotransmitter metabolism and signaling pathways.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression. In neuronal cells, this compound has been observed to reduce cytoskeletal alterations, which may help in maintaining cell structure and function during aging and in neurodegenerative conditions . Additionally, this compound’s impact on the serotonergic system indicates its potential role in regulating mood and cognitive functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to L-type calcium channels, leading to the inhibition of calcium ion influx. This inhibition reduces intracellular calcium levels, which in turn affects various calcium-dependent processes. This compound’s interaction with calcium channels results in vasodilation and decreased cardiac contractility, contributing to its therapeutic effects in conditions such as hypertension and angina . Furthermore, this compound’s influence on the serotonergic system suggests that it may modulate neurotransmitter release and receptor activity, impacting mood and cognitive functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound is relatively stable and maintains its activity over extended periodsIn in vitro studies, this compound has demonstrated sustained inhibition of calcium channels, leading to prolonged vasodilation and reduced cardiac contractility . In in vivo studies, this compound’s effects on neuronal cells have shown potential benefits in reducing cytoskeletal alterations and maintaining cell function during aging .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit calcium channels and produce vasodilatory effects without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation and hypotension. In animal models, this compound has demonstrated a dose-dependent reduction in neuronal cytoskeletal alterations, suggesting its potential therapeutic benefits in neurodegenerative disorders .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with calcium channels. By inhibiting calcium influx, this compound affects calcium-dependent enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. Additionally, this compound’s influence on the serotonergic system suggests that it may impact neurotransmitter metabolism and signaling pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound accumulates in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on calcium channels and other cellular processes . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with calcium channels and modulates calcium signaling pathways . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The accumulation of this compound in these organelles allows it to effectively inhibit calcium influx and exert its therapeutic effects.
Preparation Methods
Darodipine can be synthesized via the Hantzsch pyridine synthesis, a cyclic condensation reaction . This method involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine. The specific reaction conditions and reagents used for the synthesis of this compound include diethyl acetoacetate, 2,1,3-benzoxadiazole-4-carbaldehyde, and ammonium acetate . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Darodipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of pyridine derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the molecular mechanisms of calcium channel blockers . In biology and medicine, darodipine has shown effects on brain serotonergic systems, increasing the 5-HIAA/5-HT ratio within various parts of the brain . It has also been shown to impair memory and learning processes in mice . Additionally, this compound has been tested for its effects on plasma concentration, heart rate, and diastolic blood pressure in healthy male human volunteers .
Comparison with Similar Compounds
Darodipine is structurally similar to other dihydropyridine calcium channel blockers, such as nifedipine, felodipine, and amlodipine . this compound is unique in its potential to reduce neuronal cytoskeletal alterations and its effects on brain serotonergic systems . Other similar compounds include isradipine, which is a structural isomer of this compound . These compounds share similar mechanisms of action but may differ in their specific physiological effects and therapeutic applications.
Properties
IUPAC Name |
diethyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-5-25-18(23)14-10(3)20-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13-17(12)22-27-21-13/h7-9,16,20H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUYFVNIOLCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223125 | |
| Record name | Darodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72803-02-2 | |
| Record name | Darodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72803-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darodipine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072803022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DARODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AL7X96GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

